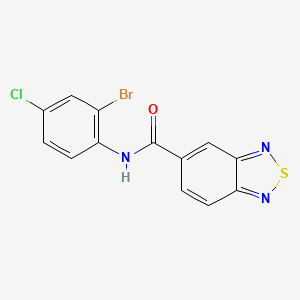![molecular formula C24H23N3O2 B11286505 3-(4-Ethylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B11286505.png)
3-(4-Ethylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic properties. It is characterized by its unique structure, which includes a pyrazolo[3,4-B]pyridine core substituted with ethylphenyl and propan-2-ylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-B]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: The ethylphenyl and propan-2-ylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-(4-Ethylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
- 3-(4-Ethylphenyl)-6-[4-(methylphenyl)]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
Uniqueness
3-(4-Ethylphenyl)-6-[4-(propan-2-YL)phenyl]-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethylphenyl and propan-2-ylphenyl groups, along with the pyrazolo[3,4-B]pyridine core, makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23N3O2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C24H23N3O2/c1-4-15-5-7-18(8-6-15)22-21-19(24(28)29)13-20(25-23(21)27-26-22)17-11-9-16(10-12-17)14(2)3/h5-14H,4H2,1-3H3,(H,28,29)(H,25,26,27) |
InChI Key |
DNMSKIJOGUQAAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C4=CC=C(C=C4)C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11286435.png)
![6-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11286444.png)
![N~6~-cyclohexyl-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11286452.png)
![15-[(4-fluorophenyl)methylsulfanyl]-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B11286454.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11286467.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11286468.png)
![N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11286480.png)

![ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B11286514.png)
![N-[4-(acetylamino)phenyl]-2-(3-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11286521.png)
![methyl 4-[(5-{4-[(2,5-dimethylbenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate](/img/structure/B11286526.png)
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N,N-diphenylacetamide](/img/structure/B11286534.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11286541.png)
![3-(4-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11286543.png)
